![molecular formula C25H31N2NaO5 B1260816 Ifetroban sodium CAS No. 156715-37-6](/img/structure/B1260816.png)
Ifetroban sodium
Descripción general
Descripción
Ifetroban sodium is a potent and selective thromboxane receptor antagonist . It has been studied in animal models for the treatment of cancer metastasis, myocardial ischemia, hypertension, stroke, thrombosis, cardiomyopathy, and for its effects on platelets .
Synthesis Analysis
Ifetroban sodium has been synthesized using various methods. The synthesis process involves the use of a variety of chemical reactions and techniques . The synthesis of Ifetroban has been described in detail in several scientific papers .
Molecular Structure Analysis
The molecular structure of Ifetroban sodium is complex, with a molar mass of 440.540 g·mol −1 . The molecular formula is C25H32N2O5 . The structure includes a variety of functional groups, including carbonyl, amine, and oxazolyl groups .
Chemical Reactions Analysis
Ifetroban sodium undergoes a variety of chemical reactions. A stability-indicating reverse phase high performance liquid chromatography technique was developed for the quantification of Ifetroban . The drug is exposed to various degradation conditions like acidic and basic hydrolysis, oxidation, and exposure to ultra-violet light and temperature (dry heat) and the degraded samples were analyzed by the developed method .
Physical And Chemical Properties Analysis
Ifetroban sodium has a variety of physical and chemical properties. It is a white to beige powder that is soluble in water . The drug has been analyzed using a variety of techniques, including high performance liquid chromatography .
Aplicaciones Científicas De Investigación
Thromboxane and Prostaglandin H2 Receptor Antagonism
Ifetroban sodium is known for its role as a thromboxane A2/prostaglandin H2 receptor antagonist. These receptors are implicated in various physiological processes, including platelet activation, vascular contraction, and thrombosis. By inhibiting these receptors, ifetroban sodium exhibits anti-thrombotic, anti-hypertensive, and anti-asthmatic activities. It also plays a role in disrupting cancer metastasis by reducing platelet stickiness, which is utilized by cancer cells to spread throughout the body (Definitions, 2020).
Pharmacokinetics and Pharmacodynamics
Ifetroban sodium has been extensively studied for its chemistry, pharmacokinetics, and pharmacodynamics. These studies have revealed its efficacy in reversing the effects of thromboxane A2- and prostaglandin H2-mediated processes. Clinical and animal studies have shown its application in conditions like hypertension, myocardial ischemia, stroke, and thrombosis. Its effects on isolated vascular tissue and platelets have also been documented, providing insights into its therapeutic potential (Rosenfeld, Grover & Stier, 2006).
Analytical Techniques
Significant work has been done to develop and validate analytical methods for ifetroban sodium. This includes the development of a rapid and precise reverse-phase Ultra Performance Liquid Chromatography (UPLC) method. This method allows for the effective analysis of ifetroban sodium in its pure form and in formulations, enhancing the study of its purity, stability, solubility, and interaction with pharmaceutical excipients (Pandilla et al., 2020).
Pharmacokinetics in Various Species
The pharmacokinetics, bioavailability, and disposition of ifetroban have been characterized across different species including rats, dogs, monkeys, and humans. This research has contributed to understanding its absorption, distribution, metabolism, and excretion, which are crucial for its application in various therapeutic areas (Dockens et al., 2000).
Application in Chronic Venous Ulcer Healing
Ifetroban has been studied as a potential adjunctive treatment for chronic venous ulcers. However, studies have shown that there is no significant difference between placebo and ifetroban in this application, indicating its limited effectiveness in this particular area (Varatharajan et al., 2016).
Role in Duchenne Muscular Dystrophy
Ifetroban has shown promise in reducing coronary artery dysfunction in a mouse model of Duchenne Muscular Dystrophy (DMD). This research highlights its potential therapeutic implications in improving cardiovascular function in DMD (Mitchell et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Ifetroban sodium is currently being studied in Phase II clinical trials for the treatment of Duchenne Muscular Dystrophy . The drug is also being evaluated for its potential use in the treatment of other conditions, including cancer metastasis, cardiovascular disease, aspirin exacerbated respiratory disease, systemic sclerosis, and idiopathic pulmonary fibrosis .
Propiedades
IUPAC Name |
sodium;3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5.Na/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29;/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29);/q;+1/p-1/t18-,20-,21+,23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHSQDNIXPEQAE-QBKVZTCDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N2NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935504 | |
Record name | Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ifetroban sodium | |
CAS RN |
156715-37-6 | |
Record name | Ifetroban sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156715376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IFETROBAN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48IJA0E92C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.